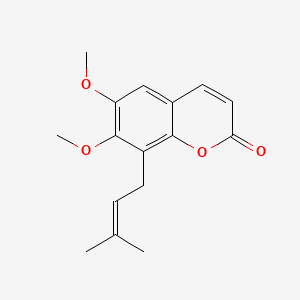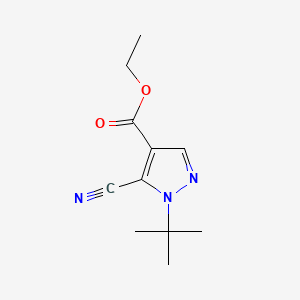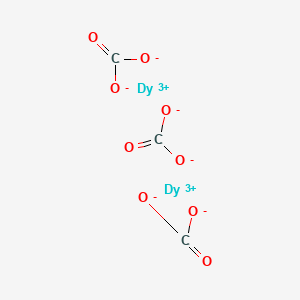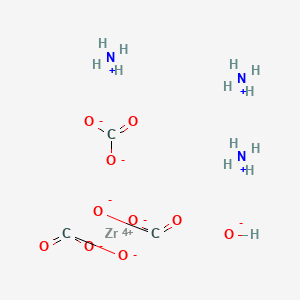
Acetone O-pentafluorophenylmethyl-oxime
Vue d'ensemble
Description
Acetone O-pentafluorophenylmethyl-oxime, also known as acetone oxime, is a highly polar organic compound with a wide range of applications in scientific research. It is a white solid with a molecular weight of 224.27 g/mol and a melting point of 48 °C. Acetone oxime is a highly reactive compound and is used as a reagent in a variety of organic synthesis methods. It is also used in a number of biochemical and physiological studies due to its ability to bind to other molecules.
Applications De Recherche Scientifique
Environmental Chemistry
Acetone O-pentafluorophenylmethyl-oxime plays a crucial role in environmental chemistry, particularly in the analysis of seawater. Hudson et al. (2007) developed a method for determining acetone in seawater by derivatizing it to its pentafluorobenzyl oxime, then analyzing it using gas chromatography/mass spectrometry. This method is essential for understanding the environmental and health effects of acetone in oceanic settings (Hudson, Okuda, & Ariya, 2007).
Disease Biomarker Analysis
In the field of medical research, acetone O-pentafluorophenylmethyl-oxime is used in the analysis of disease biomarkers. Li et al. (2005) developed a method for determining acetone, hexanal, and heptanal in human blood by derivatizing carbonyls with O-pentafluorobenzylhydroxylamine, which is pivotal for diagnosing diseases such as diabetes (Li, Deng, Yao, Shen, & Zhang, 2005).
Organic Synthesis and Catalysis
O-acetyl oximes, including acetone O-pentafluorophenylmethyl-oxime, are effective directing groups for Pd-catalyzed C-H functionalization reactions in organic synthesis, as highlighted by Neufeldt and Sanford (2010). These reactions can produce various functionalized ketones, alcohols, amines, and heterocycles, demonstrating the compound's utility in synthetic chemistry (Neufeldt & Sanford, 2010).
Corrosion Inhibition
The oxime compounds of acetone, including acetone oxime, have been studied for their corrosion inhibition effects. Li, Deng, and Xie (2014) explored the inhibition effect of these compounds on aluminium corrosion in HCl solution, contributing to the development of more effective corrosion inhibitors (Li, Deng, & Xie, 2014).
Drug Discovery and Molecular Docking
In drug discovery, acetone O-pentafluorophenylmethyl-oxime has been used in molecular docking studies. Korkmaz, Rhyman, and Ramasami (2022) synthesized a derivative and performed molecular docking with cholinesterase enzymes, illustrating the potential for developing new therapeutic agents (Korkmaz, Rhyman, & Ramasami, 2022).
Polymer Chemistry
In polymer chemistry, acetone O-pentafluorophenylmethyl-oxime plays a role as well. Metz and Théato (2007) synthesized acetone oxime acrylate as a new reactive polymer, demonstrating its applications in creating stimuli-responsive copolymers (Metz & Théato, 2007).
Propriétés
IUPAC Name |
N-[(2,3,4,5,6-pentafluorophenyl)methoxy]propan-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F5NO/c1-4(2)16-17-3-5-6(11)8(13)10(15)9(14)7(5)12/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIFNTQMBOCKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=C(C(=C(C(=C1F)F)F)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345204 | |
| Record name | Acetone O-pentafluorophenylmethyl-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetone O-pentafluorophenylmethyl-oxime | |
CAS RN |
899828-53-6 | |
| Record name | Acetone O-pentafluorophenylmethyl-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetone O-pentafluorophenylmethyl-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















